molecular formula C18H15BrN2O3 B6583622 methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-57-3

methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583622
CAS RN: 1251705-57-3
M. Wt: 387.2 g/mol
InChI Key: MKDGJVSPUMNYDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of aromatic rings and the introduction of functional groups . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a quinoline ring, which is a type of aromatic compound that consists of a fused benzene and pyridine ring. Attached to this ring are various functional groups, including a methyl group, an amino group, and a carboxylate group .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, it could be interesting to investigate its potential as a pharmaceutical compound, given the biological activity of similar compounds .

properties

IUPAC Name

methyl 4-[(2-bromophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-24-18(23)15-16(20-10-11-6-2-4-8-13(11)19)12-7-3-5-9-14(12)21-17(15)22/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDGJVSPUMNYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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